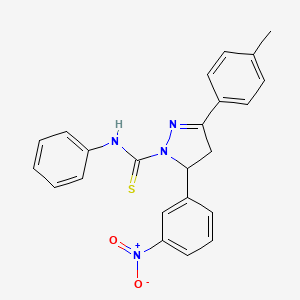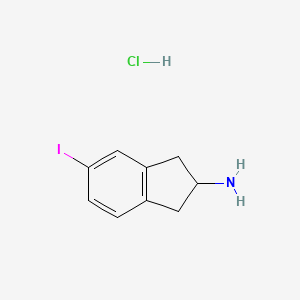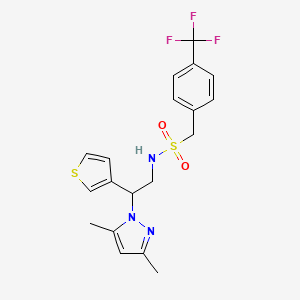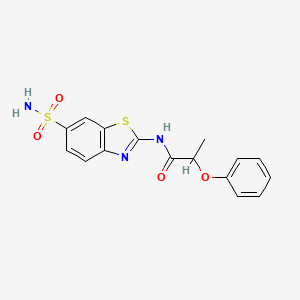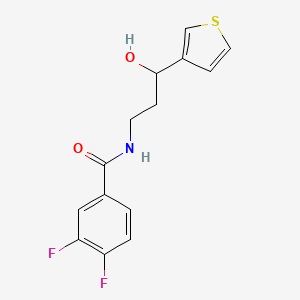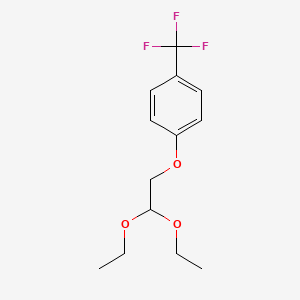
1-(2,2-Diethoxyethoxy)-4-(trifluoromethyl)benzene
概要
説明
1-(2,2-Diethoxyethoxy)-4-(trifluoromethyl)benzene, also known as 1,4-Diethoxy-2-(trifluoromethyl)benzene, is an organic compound with a wide range of applications in the scientific and pharmaceutical fields. It is an aromatic compound with a molecular formula of C9H12F3O2. This compound is commonly used in the synthesis of other organic compounds, as well as in the development of new drugs and materials.
作用機序
The mechanism of action of 1-(2,2-Diethoxyethoxy)-4-(trifluoromethyl)benzene is not well understood. However, it is believed to act as a Lewis acid, which is a type of chemical compound that can accept a pair of electrons from another molecule. This allows the compound to form a covalent bond with other molecules, thus allowing it to act as a catalyst for various chemical reactions.
生化学的および生理学的効果
The biochemical and physiological effects of 1-(2,2-Diethoxyethoxy)-4-(trifluoromethyl)benzene are not well understood. However, it has been shown to have some effect on the activity of certain enzymes, such as cytochrome P450 and glutathione S-transferase. In addition, it has been shown to have some effect on the activity of certain hormones, such as cortisol and testosterone.
実験室実験の利点と制限
The main advantage of using 1-(2,2-Diethoxyethoxy)-4-(trifluoromethyl)benzene in laboratory experiments is its stability. It is a relatively stable compound, which makes it ideal for use in a wide range of laboratory experiments. Additionally, it is relatively easy to obtain and is relatively inexpensive. The main limitation of this compound is its toxicity. It is classified as a hazardous material, and therefore must be handled with extreme care.
将来の方向性
The future of 1-(2,2-Diethoxyethoxy)-4-(trifluoromethyl)benzene is promising. It has a wide range of potential applications in the scientific and pharmaceutical fields, and its use as a building block for the synthesis of other organic compounds is likely to continue to grow. Additionally, there is potential for the development of new drugs and materials using this compound. Additionally, further research into its biochemical and physiological effects is needed to better understand its potential applications. Finally, research into its mechanism of action and its toxicity is needed to ensure its safe use in laboratory experiments.
科学的研究の応用
1-(2,2-Diethoxyethoxy)-4-(trifluoromethyl)benzene is used in a wide range of scientific research applications. It is commonly used as a building block for the synthesis of other organic compounds, such as pharmaceuticals, agrochemicals, and materials. In addition, it is used as a reagent in the synthesis of other compounds, such as polymers, surfactants, and catalysts.
特性
IUPAC Name |
1-(2,2-diethoxyethoxy)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3O3/c1-3-17-12(18-4-2)9-19-11-7-5-10(6-8-11)13(14,15)16/h5-8,12H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKODZVXSMOOBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COC1=CC=C(C=C1)C(F)(F)F)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Diethoxyethoxy)-4-(trifluoromethyl)benzene | |
Synthesis routes and methods
Procedure details








Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

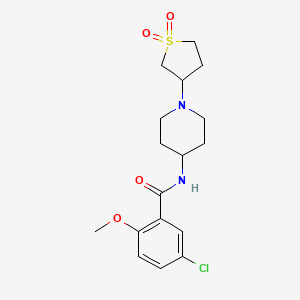
![N-(2,4-dimethylphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2894484.png)
![3-ethyl-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2894485.png)
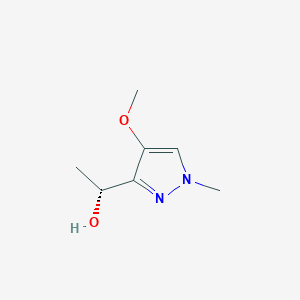
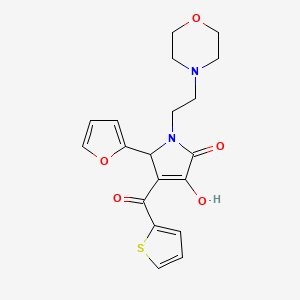
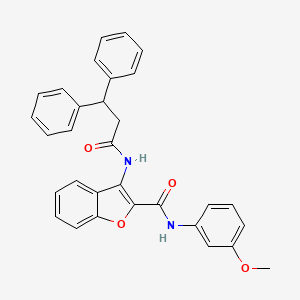
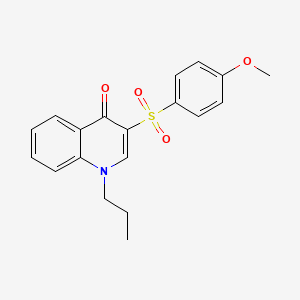
![2-chloro-3-methyl-5-[(3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidin-1-yl)sulfonyl]pyridine](/img/structure/B2894496.png)
![6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride](/img/structure/B2894497.png)
